molecular formula C7H6F2O2S B2777480 5-Fluoro-2-methyl-benzenesulfonyl fluoride CAS No. 98566-96-2

5-Fluoro-2-methyl-benzenesulfonyl fluoride

Cat. No. B2777480
CAS RN: 98566-96-2
M. Wt: 192.18
InChI Key: YWDLFHAWBWCNTB-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-benzenesulfonyl fluoride is a type of sulfonyl fluoride . It’s a clear colorless to yellow liquid . It may be used to synthesize 1-(aminomethyl)-5-fluoro-N,N-dimethyl-benzenesulfonamide .


Synthesis Analysis

Sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-methyl-benzenesulfonyl fluoride is C7H6F2O2S . Its molecular weight is 192.18 . The SMILES string is CC1=C(S(F)(=O)=O)C=C(F)C=C1 .


Chemical Reactions Analysis

Sulfonyl fluorides act by reacting with the hydroxy group of the active site serine residue to form a sulfonyl enzyme derivative . This derivative may be stable for long periods of time except at high pH .

Scientific Research Applications

Nucleophilic Aromatic Substitution (SNAr) Fluorination Reactions

5-Fluoro-2-methyl-benzenesulfonyl fluoride plays a crucial role in the development of practical approaches for in situ generation of anhydrous fluoride salts. These salts are instrumental in nucleophilic aromatic substitution (SNAr) reactions, providing an efficient pathway for the fluorination of electron-deficient aryl and heteroaryl chlorides, as well as nitroarenes. This demonstrates the compound's utility in enhancing the practicality and accessibility of fluorination reactions in organic synthesis (Cismesia, Sanford, et al., 2017).

Enzymatic Fluorination

The compound has implications in understanding the enzymatic fluorination process, as seen in studies of a native fluorination enzyme from Streptomyces cattleya. This enzyme is capable of catalyzing biological fluorination reactions, overcoming the chemical challenges associated with using aqueous fluoride. Such studies offer insights into the mechanisms of biological fluorination, which has applications in biotechnological synthesis of organofluorine compounds (Dong, O'Hagan, et al., 2004).

Aliphatic C-H Fluorination

Research also extends to aliphatic C-H fluorination, where 5-Fluoro-2-methyl-benzenesulfonyl fluoride is used in catalytic processes to introduce fluorine atoms into hydrocarbons. This process, facilitated by manganese porphyrin complexes, highlights the compound's role in enabling the selective fluorination of complex molecules, significantly impacting the synthesis of fluorinated organic compounds used in pharmaceuticals and agrochemicals (Liu, Groves, et al., 2012).

PET Radioligand Development

In the development of positron emission tomography (PET) radioligands, the chemical serves as a precursor for fluorination reactions, facilitating the synthesis of compounds for imaging studies. These applications are pivotal in the advancement of molecular imaging techniques, contributing to the understanding and diagnosis of neurological conditions (Telu, Pike, et al., 2011).

Fluoride Ion Recycling

The compound is involved in studies related to the recycling of fluoride ion generated from the degradation of fluorinated materials. Such research has environmental implications, exploring efficient ways to repurpose fluoride ions in the production of valuable fluorinated compounds, thus contributing to sustainable chemical practices (Iwai, Kitazume, et al., 2010).

Mechanism of Action

Target of Action

5-Fluoro-2-methyl-benzenesulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They have diverse applications and are particularly attractive for these applications due to their balance of reactivity and stability .

Mode of Action

Sulfonyl fluorides, including 5-Fluoro-2-methyl-benzenesulfonyl fluoride, are intriguing due to their ability to engage with nucleophiles under suitable reaction conditions . This interaction leads to new activation methods and has invigorated research into electrophilic species featuring a sulfur–fluorine bond .

Biochemical Pathways

Sulfonyl fluorides are known to be involved in sulfur(vi)-fluoride exchange (sufex) processes . These processes have led to the development of new synthetic methods and transformations .

Pharmacokinetics

It’s worth noting that sulfonyl fluorides, in general, are resistant to hydrolysis under physiological conditions , which could potentially impact their bioavailability.

Result of Action

Sulfonyl fluorides are known for their bactericidal effects , which means they have the ability to kill bacteria.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-methyl-benzenesulfonyl fluoride. For instance, sulfonyl fluorides are resistant to hydrolysis under physiological conditions , which suggests that they may remain stable and effective in various biological environments.

Safety and Hazards

This chemical is considered hazardous. It’s harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It’s advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The advent of sulfur(vi)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . The direct formation of the C-F bond by fluorinase is the most effective and promising method . The structure and catalytic mechanism of fluorinase are introduced to understand fluorobiochemistry . Furthermore, the distribution, applications, and future development trends of fluorinated compounds are also outlined .

properties

IUPAC Name

5-fluoro-2-methylbenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDLFHAWBWCNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98566-96-2
Record name 98566-96-2
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